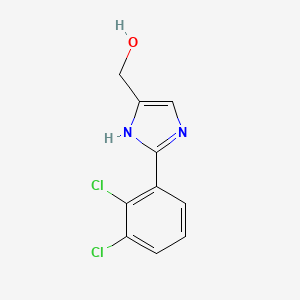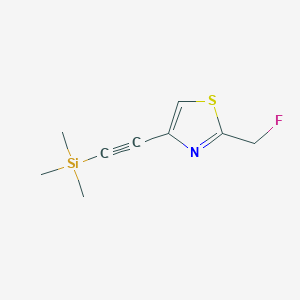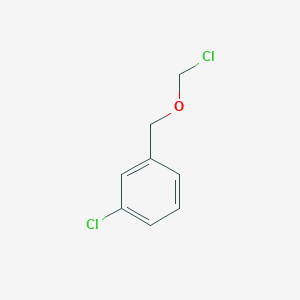![molecular formula C8H4BrCl2N3O B13701408 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes bromine, chlorine, and methoxy substituents, contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine typically involves multi-step organic reactionsFor instance, the pyridopyrimidine core can be synthesized using a condensation reaction between a pyridine derivative and a pyrimidine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its oxidation state and potentially leading to the formation of new functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., sodium borohydride for reduction), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation .
科学研究应用
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique electronic properties make it useful in the design of novel materials for electronic and photonic applications.
作用机制
The mechanism of action of 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s substituents (bromine, chlorine, and methoxy groups) play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine include other pyridopyrimidine derivatives with different substituents, such as:
- 7-Chloro-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine
- 7-Bromo-2,4-dichloro-6-hydroxy-pyrido[3,2-D]pyrimidine
- 7-Bromo-2,4-dichloro-6-ethoxy-pyrido[3,2-D]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C8H4BrCl2N3O |
|---|---|
分子量 |
308.94 g/mol |
IUPAC 名称 |
7-bromo-2,4-dichloro-6-methoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H4BrCl2N3O/c1-15-7-3(9)2-4-5(13-7)6(10)14-8(11)12-4/h2H,1H3 |
InChI 键 |
FNKSJNYHJKUCNK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=N1)C(=NC(=N2)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


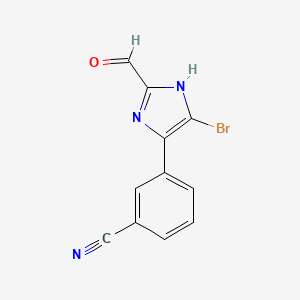
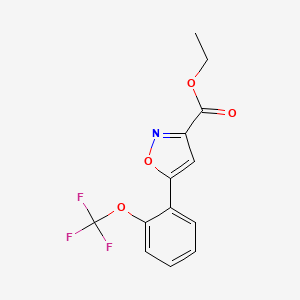
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
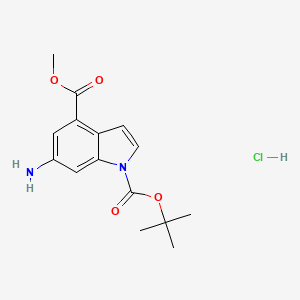
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)

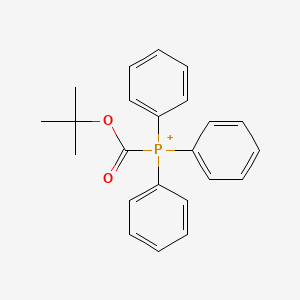

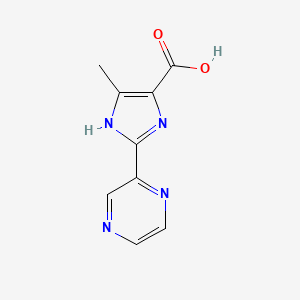
![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)
